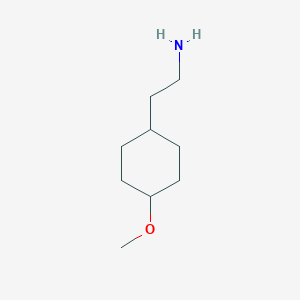

2-(4-Methoxycyclohexyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxycyclohexyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTAOSZEZXQTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052223-70-7 | |

| Record name | 2-(4-Methoxycyclohexyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Characterization and Utilization of 2-(4-Methoxycyclohexyl)ethanamine

[1][2]

CAS Registry Number: 1052223-70-7 Chemical Formula: C₉H₁₉NO Molecular Weight: 157.25 g/mol [1][2][3]

Executive Summary

2-(4-Methoxycyclohexyl)ethanamine is a functionalized cycloaliphatic amine serving as a critical scaffold in the synthesis of pharmaceutical agents, particularly in the development of GPCR ligands and kinase inhibitors.[1][2][3] Structurally, it consists of a cyclohexane ring 1,4-substituted with a methoxy ether group and an ethylamine chain.[1][2][3]

This monograph provides a rigorous technical analysis of its physicochemical properties, stereochemical complexity, and synthetic pathways.[1][2][3] Unlike simple aromatic amines, the saturation of the cyclohexane ring introduces significant stereochemical considerations (cis vs. trans isomerism) that profoundly influence biological activity and physical behavior.[1][2][3]

Structural Identity & Stereochemistry[1][2][3]

The molecule exists as two geometric isomers due to the 1,4-substitution pattern on the cyclohexane ring.[1][2][3] Understanding this stereochemistry is non-negotiable for reproducible application in drug discovery.[1][2][3]

Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize torsional strain.[1][2][3]

-

Trans-Isomer: The thermodynamically preferred conformer.[1][2][3] Both the bulky ethylamine chain and the methoxy group occupy equatorial positions (diequatorial), minimizing 1,3-diaxial interactions.[1][2][3]

-

Cis-Isomer: One substituent must occupy an axial position while the other is equatorial .[1][2][3] This introduces higher steric strain, making the cis isomer generally less stable and possessing different solubility and boiling point profiles.[1][2][3]

Isomer Equilibrium Visualization

The following diagram illustrates the relationship between the geometric isomers and their conformational stability.

Figure 1: Stereochemical relationship showing the thermodynamic preference for the trans-isomer during synthesis.[1][2][3]

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS, distinguishing it from its aromatic analogs.

| Property | Value / Description | Context & Causality |

| Physical State | Liquid (at 25°C) | The flexible ethylamine chain disrupts crystal lattice packing compared to rigid analogs.[1][2][3] |

| Appearance | Colorless to pale yellow | Oxidation of the amine group can lead to yellowing over time.[1][2][3] |

| Refractive Index | Experimental value; critical for purity verification.[1][2][3] | |

| Boiling Point | ~225°C (760 mmHg) | Predicted.[1][2][3] High BP is due to intermolecular hydrogen bonding via the primary amine.[1][2][3] |

| pKa (Base) | 10.6 ± 0.2 (Predicted) | Typical for primary aliphatic amines.[1][2][3] It will be fully protonated (cationic) at physiological pH (7.4).[1][2][3] |

| LogP | 1.45 - 1.80 (Predicted) | Moderately lipophilic.[1][2][3] The methoxy group adds polarity compared to the methyl analog (LogP ~2.6).[1][2][3] |

| Solubility | High in EtOH, DCM, DMSO | The amine confers polarity, while the cyclohexane ring ensures organic solubility.[1][2][3] |

| Density | ~0.93 g/mL | Less dense than water; phase separation in aqueous workups will result in the organic layer on top.[1][2][3] |

Synthesis & Purification Protocols

The primary route to high-purity this compound involves the catalytic reduction of its aromatic counterpart.[1][2][3] This method allows for the retention of the ether linkage while saturating the ring.[1][2][3]

Synthetic Route: Aromatic Reduction

Precursor: 2-(4-Methoxyphenyl)ethanamine (Tyramine methyl ether).[1][2][3] Challenge: Preventing hydrogenolysis of the methoxy ether (demethylation) while reducing the benzene ring.

Protocol Steps:

-

Catalyst Selection: Use 5% Rhodium on Alumina (Rh/Al₂O₃) .[1][2][3] Rhodium is preferred over Palladium or Platinum as it effectively reduces aromatic rings at lower temperatures without cleaving benzyl-like ethers.[1][2][3]

-

Solvent System: Dissolve precursor in Acetic Acid or Methanol with a trace of acid (HCl).[1][2][3] The acidic medium prevents catalyst poisoning by the free amine.[1][2][3]

-

Hydrogenation:

-

Workup:

Separation of Isomers (Purification)

The reaction typically yields a mixture enriched in the cis isomer (kinetic product) or trans isomer depending on catalyst/conditions.[1][2][3] Separation is achieved via salt crystallization.[1][2][3]

-

Method: Formation of the Hydrochloride or Pivalate salt.[1][2][3]

-

Procedure: Dissolve the crude amine mixture in hot Ethanol/Ethyl Acetate (1:3). Add 1.05 eq of HCl (in dioxane). Cool slowly to 4°C. The trans-isomer hydrochloride typically crystallizes preferentially due to better packing.[1][2][3]

Figure 2: Workflow for the enrichment of the trans-isomer via fractional crystallization.[2][3]

Chemical Reactivity & Stability[1][2][3]

Amine Functionality

The primary amine is a nucleophile and reacts predictably:

-

Amide Coupling: Reacts with carboxylic acids/esters (EDC/NHS coupling) to form amides.[1][2][3]

-

Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines.[1][2][3]

-

Salt Formation: Readily forms stable salts (HCl, HBr, TFA) which are hygroscopic but chemically stable.[1][2][3]

Ether Stability

The methoxy ether on the cyclohexane ring is chemically robust.[1][2][3]

Handling & Safety (GHS Classification)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[1][2][3][4] (Corrosive Category 1B).[1][2][3]

-

H227: Combustible liquid (Flash point expected >60°C).[1][2][3]

Storage:

References

-

ChemicalBook. (2024).[1][2][3] 2-(4-Methoxycyclohexyl)ethylamine Properties and Supplier Data. Retrieved from [1][2][3]

-

PubChem. (2024).[1][2][3][5] Compound Summary: 2-(4-Methylcyclohexyl)ethanamine (Analogous Structure Data). National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

-

Johnston, T. P., et al. (1971).[1][2][3] Synthesis and antineoplastic activity of 4-substituted cyclohexylamines. Journal of Medicinal Chemistry, 14(7), 600-614.[1][2][3] (Foundational text on cyclohexylamine synthesis and isomer separation).

-

Zentiva, K.S. (2005).[1][2][3] Process for the synthesis of trans-4-methylcyclohexylamine. Patent CZ2005230A3.[1][2][3] (Industrial protocol for separation of cis/trans cyclohexylamines). Retrieved from

-

Sigma-Aldrich. (2024).[1][2][3][6] Safety Data Sheet: 2-(4-Methoxycyclohexyl)ethylamine. (General safety protocols for corrosive amines).

Sources

- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 2. 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Methoxycyclohexyl)ethylamine (cis- and trans- mixture), 5G | Labscoop [labscoop.com]

- 5. 2-[1-(Methoxymethyl)-4-methylcyclohexyl]ethanamine | C11H23NO | CID 83906945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine = 95 74654-07-2 [sigmaaldrich.com]

Technical Monograph: Spectroscopic Profiling of 2-(4-Methoxycyclohexyl)ethanamine

[1]

Executive Summary & Compound Identity

This compound is a saturated cyclohexane building block used in the synthesis of GPCR ligands and kinase inhibitors.[1] Unlike its aromatic counterparts (e.g., tyramine derivatives), the cyclohexane ring introduces significant stereochemical complexity. The molecule exists as two geometric isomers: cis and trans.[1]

-

Molecular Formula:

[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Molecular Weight: 157.26 g/mol [2]

-

Key Challenge: Commercial supplies are often mixtures.[1] Definitive assignment requires analyzing the coupling constants (

) of the methine protons on the cyclohexane ring.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Structural Isomerism[1][3]

-

Trans-isomer (Thermodynamic): The bulky ethylamine group and the methoxy group occupy equatorial positions (

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Cis-isomer (Kinetic/Steric): One group is axial, and one is equatorial (

orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Mass Spectrometry (MS) Profiling

Methodology: Electron Impact (EI) at 70 eV is recommended for structural confirmation, while ESI+ is preferred for purity analysis (LC-MS).[1]

Fragmentation Pathway (EI-MS)

The aliphatic amine directs fragmentation via

| m/z Fragment | Assignment | Mechanism |

| 157 | Molecular Ion (Weak intensity in EI). | |

| 125 | Loss of neutral methanol (characteristic of cyclic ethers). | |

| 30 | Base Peak . | |

| 71 | Ring fragmentation (methoxy-bearing fragment). |

Interpretation

The dominance of the m/z 30 peak is diagnostic for primary amines with an unsubstituted

Infrared Spectroscopy (FT-IR)

Sampling: Attenuated Total Reflectance (ATR) on neat oil.[1]

| Wavenumber ( | Vibration Mode | Diagnostic Note |

| 3350 - 3280 | N-H Stretch | Doublet (primary amine). Broad if H-bonding occurs.[1] |

| 2930 - 2850 | C-H Stretch | Intense absorptions due to the cyclohexane ring ( |

| 1590 - 1560 | N-H Bend | Scissoring vibration of the primary amine. |

| 1100 - 1085 | C-O-C Stretch | Strong ether band.[1] Distinguishes from non-methoxylated analogs.[1] |

Nuclear Magnetic Resonance (NMR) - The Core Protocol

Solvent:

1H NMR Data (Predicted/Diagnostic)

The chemical shifts below are representative. The multiplicity is the definitive factor for isomer assignment.[1]

Table 1: Diagnostic Proton Resonances

| Position | Multiplicity | Integration | Assignment Logic | |

| H-A | 3.10 - 3.30 | Multiplet (tt or quint) | 1H | Methine proton at C4 (germinal to OMe). |

| OMe | 3.32 | Singlet | 3H | Methoxy methyl group.[1] |

| H-B | 2.65 | Triplet ( | 2H | Methylene adjacent to Nitrogen ( |

| H-C | 1.10 - 1.90 | Complex Multiplets | 9H | Cyclohexane ring protons + Ethyl linker ( |

| NH2 | 1.20 - 2.00 | Broad Singlet | 2H | Exchangeable amine protons (shifts vary with conc.).[1] |

Distinguishing Isomers: The Coupling Constant ( ) Rule

This is the most critical analytical step.[1] You must examine the methine proton at C4 (the carbon attached to the methoxy group).[1]

-

Scenario A: Trans-Isomer (

)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

The C4 proton is Axial (

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

It has two adjacent Axial protons (

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Signal: Appears as a wide triplet of triplets (tt).[1]

-

Coupling: Large diaxial coupling (

Hz) and small axial-equatorial coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Width at half-height (

):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Scenario B: Cis-Isomer (

)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

The C4 proton is Equatorial (

) (assuming the bulky ethylamine anchors the ring). -

It has NO adjacent axial protons to couple with diaxially.[1]

-

Signal: Appears as a narrow quintet or broad singlet.[1]

-

Coupling: Only small equatorial-axial/equatorial-equatorial couplings (

Hz).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Width at half-height (

):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Expert Insight: If the spectrum shows two sets of methoxy singlets (e.g., at 3.30 and 3.34 ppm), integration of these peaks allows for a direct calculation of the cis:trans ratio without purification.

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for characterizing a batch of this compound.

Caption: Logical workflow for the stereochemical assignment of 4-substituted cyclohexane derivatives.

Detailed Experimental Protocol

Sample Preparation for NMR

-

Mass: Weigh 10–15 mg of the amine oil.

-

Solvent: Dissolve in 0.6 mL of

. -

Additive (Optional): If the peaks are broad due to amine exchange, add 1 drop of

(shake and let settle) to exchange the NH protons away, or use

GC-MS Purity Check

Since this is a somewhat volatile amine, GC-MS is superior to LC-MS for purity profiling.[1]

-

Column: HP-5ms or equivalent (non-polar).

-

Inlet: 250°C.

-

Program: 50°C (1 min)

20°C/min -

Expectation: Isomers may separate on GC.[1][3] The cis isomer (more polar/compact) often elutes slightly later than the trans isomer on non-polar columns, though this order should be confirmed with standards.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter on Cyclohexane Conformational Analysis).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard tables for amine and ether shifts). [1]

-

Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH.[1] (Detailed discussion on Karplus equation and coupling constants in cyclohexanes). [1]

-

PubChem Compound Summary. (2023). This compound.[1][4][5] National Center for Biotechnology Information.[1]

Sources

Technical Guide: Discovery, Synthesis, and Utility of 2-(4-Methoxycyclohexyl)ethanamine

The following technical guide details the chemical profile, historical context, and synthetic utility of 2-(4-Methoxycyclohexyl)ethanamine (CAS: 1052223-70-7).

Unlike blockbuster therapeutics with a singular "discovery" event, this compound represents a critical evolution in fragment-based drug discovery (FBDD) : the shift from aromatic "flat" molecules to sp³-rich, three-dimensional scaffolds. This guide addresses its role as a strategic bioisostere and a high-value intermediate in modern medicinal chemistry.

Part 1: Historical Context & The "Escape from Flatland"

The Discovery Narrative

This compound did not emerge as a standalone therapeutic but as a strategic chemical entity during the late 2000s. Its registration (CAS 1052223-70-7) coincides with a paradigm shift in medicinal chemistry known as "Escaping Flatland."

-

The Problem (Pre-2008): High-throughput screening libraries were dominated by heteroaromatic compounds (flat molecules). While easy to synthesize via Suzuki-Miyaura couplings, these compounds often suffered from poor solubility and high promiscuity.

-

The Solution (The sp³ Revolution): In 2009, Lovering et al. demonstrated that increasing the fraction of saturated carbons (Fsp³) correlates with higher clinical success rates.

-

The Role of this compound: This compound serves as a saturated bioisostere of 4-methoxyphenethylamine (O-Methyltyramine). By replacing the planar phenyl ring with a puckered cyclohexane ring, researchers could access new chemical vectors and improve metabolic stability while maintaining the pharmacophore's essential dimensions.

Structural Significance

The molecule exists as a mixture of cis- and trans- isomers, offering unique geometric vectors for ligand-protein interactions that planar aromatic rings cannot provide.

| Feature | Aromatic Analog (4-Methoxyphenethylamine) | Saturated Analog (this compound) |

| Geometry | Planar (2D) | Chair Conformation (3D) |

| Electronic | No | |

| Basicity | Lower (pKa ~9.5) | Higher (pKa ~10.5) due to inductive effect |

| Metabolism | Prone to aromatic hydroxylation | Resistant to aromatic oxidation |

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to this compound is the catalytic hydrogenation of its aromatic precursor, 4-methoxyphenethylamine. This process requires precise control to reduce the aromatic ring without cleaving the ether bond (demethylation) or the amine.

Experimental Protocol: High-Pressure Hydrogenation

Objective: Synthesis of this compound from 4-methoxyphenethylamine.

Reagents:

-

Precursor: 4-Methoxyphenethylamine (CAS 55-81-2)

-

Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃) or Rhodium on Carbon (Rh/C). Note: Pd/C is often insufficient for ring saturation under mild conditions and may cause hydrogenolysis.

-

Solvent: Methanol or Ethanol (anhydrous).

-

Additives: Trace Acetic Acid (to prevent amine poisoning of the catalyst).

Step-by-Step Methodology:

-

Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 10.0 g of 4-methoxyphenethylamine in 100 mL of anhydrous methanol.

-

Catalyst Addition: Add 1.0 g (10 wt%) of 5% Ru/Al₂O₃ under an inert nitrogen atmosphere.

-

Pressurization: Seal the reactor. Purge three times with N₂ (10 bar), then three times with H₂ (10 bar).

-

Reaction: Pressurize to 50–80 bar H₂ and heat to 80–100°C . Stir vigorously (1000 rpm) for 12–24 hours.

-

Monitoring: Monitor reaction progress via GC-MS. Look for the disappearance of the parent aromatic peak (m/z ~151) and appearance of the product peak (m/z ~157).

-

Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (Warning: Spent catalyst is pyrophoric).

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil is a mixture of cis/trans isomers.

-

Optional: Separate isomers via preparative HPLC or fractional crystallization of the hydrochloride salt.

-

Visualization of Synthesis Pathway

Caption: Catalytic hydrogenation pathway transforming the aromatic precursor into the sp³-rich cyclohexyl scaffold.

Part 3: Applications in Drug Development

Bioisosteric Replacement Strategy

In modern drug design, this compound is utilized to modulate the physicochemical properties of lead compounds containing a tyramine or phenethylamine motif.

Case Study Logic: If a lead compound (e.g., a Kinase Inhibitor or GPCR ligand) contains a 4-methoxyphenethyl group but suffers from rapid CYP450 metabolism or poor solubility:

-

Substitution: Replace the aromatic ring with the cyclohexyl analog.

-

Outcome:

-

Solubility: Increases due to the disruption of planar stacking.

-

Metabolic Stability: The cyclohexyl ring blocks aromatic hydroxylation.

-

Selectivity: The added bulk (3D volume) may improve selectivity by clashing with off-target binding pockets.

-

Quantitative Property Comparison

The following table highlights the shift in properties when switching from the aromatic to the saturated scaffold.

| Property | 4-Methoxyphenethylamine | This compound | Impact on Drug Design |

| Hybridization | sp² (Planar) | sp³ (3D/Puckered) | Accesses new chemical space ("Escape from Flatland"). |

| LogP (Predicted) | ~1.1 | ~1.6 | Slight increase in lipophilicity; better BBB penetration potential. |

| tPSA (Ų) | 35.2 | 35.2 | Polar surface area remains constant (isostere). |

| Rotatable Bonds | 3 | 3 (plus ring flexibility) | Increased entropy; may require rigidification in final drug. |

| CAS Registry | 55-81-2 | 1052223-70-7 | Represents modern library expansion vs. legacy compounds. |

Logical Workflow: Decision Matrix for Usage

Caption: Decision matrix for implementing this compound in lead optimization.

Part 4: Safety & Handling (Self-Validating Protocol)

As a primary amine, this compound is air-sensitive (absorbs CO₂ to form carbamates) and potentially corrosive.

Handling Protocol:

-

Storage: Store under inert gas (Argon or Nitrogen) at 2–8°C.

-

Air Exposure: Limit exposure. If the liquid turns cloudy, it has likely formed a carbonate salt.

-

Validation: Dissolve a small aliquot in CDCl₃. Check NMR for a broad peak at ~4.5-5.0 ppm (carbamate N-H) or shift in the alpha-methylene protons.

-

-

Neutralization: In case of spill, neutralize with weak acid (citric acid) before disposal, as the amine is strongly basic.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). Compound Summary: this compound (CAS 1052223-70-7).[1][2][3][4][5] National Library of Medicine. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - 1052223-70-7 (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 3. Ciclohexanos | CymitQuimica [cymitquimica.com]

- 4. 2-(4-Methoxycyclohexyl)ethylamine (cis- and trans- mixture) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. Ciclohexanes | CymitQuimica [cymitquimica.com]

Technical Guide: Safety and Handling of 2-(4-Methoxycyclohexyl)ethanamine

[1][2]

Document Control:

-

Target Compound: 2-(4-Methoxycyclohexyl)ethanamine (CAS: 1052223-70-7)[1][2]

-

Primary Hazard Class: Corrosive (Skin/Eye), Combustible Liquid[1]

-

Application: Pharmaceutical Intermediate (GPCR/Kinase Ligand Synthesis)[1]

Executive Summary & Chemical Identity

This compound is a specialized aliphatic amine intermediate used primarily in the synthesis of neuroactive pharmaceutical agents.[1] Structurally, it consists of a primary amino group attached to an ethyl linker on a methoxy-substituted cyclohexane ring.[1]

This structural combination presents a dual-hazard profile:

-

Chemical Reactivity: The primary amine is highly nucleophilic and basic, making it prone to rapid reaction with atmospheric CO₂ (carbamate formation) and oxidation.[1]

-

Biological Penetration: The lipophilic cyclohexyl moiety enhances dermal absorption, allowing the corrosive amine functionality to penetrate deeper into tissue than simple short-chain amines.[1]

Physicochemical Profile

| Property | Value / Description | Significance |

| CAS Number | 1052223-70-7 | Unique identifier for inventory tracking.[1][2][3] |

| Formula | C₉H₁₉NO | MW: 157.25 g/mol .[1][3] |

| Physical State | Liquid (Colorless to pale yellow) | Combustible; generates vapors.[1] |

| Basicity (pKa) | ~10.5 (Estimated) | Strong base; causes chemical burns.[1] |

| Stability | Hygroscopic; Air-sensitive | MUST store under inert gas (Ar/N₂).[1] |

| Flash Point | Combustible (Class IIIA estimated) | Keep away from open flames/sparks.[1][4] |

Hazard Identification & Mechanism of Injury

Understanding the mechanism of toxicity is critical for designing effective safety barriers.[1]

The Corrosive Mechanism

Unlike acid burns, which coagulate proteins and form a protective eschar (barrier), amine burns cause liquefaction necrosis .

-

Saponification: The high pH of the amine saponifies the fatty acids in cell membranes.

-

Deep Penetration: Once the membrane is breached, the lipophilic nature of the methoxycyclohexyl ring facilitates transport into the dermis.

-

Delayed Onset: Inhalation of vapors may cause delayed pulmonary edema (fluid in lungs) 12–24 hours post-exposure.[1]

Reactivity Hazards[1][4]

-

Carbamate Formation:

.[1] Exposure to air results in the formation of solid carbamate salts, clogging needles and altering stoichiometry. -

Incompatibility: Violent reaction with strong oxidizers, acid chlorides, and anhydrides.

Engineering Controls & Personal Protective Equipment (PPE)[1]

Hierarchy of Controls

The following decision matrix dictates the required containment based on operation scale.

Figure 1: Containment decision matrix based on operational scale and sensitivity requirements.[1]

PPE Requirements[2][4][5][6][7]

-

Eye Protection: Chemical splash goggles are mandatory.[1] Face shields are required for volumes >10 mL.[1] Standard safety glasses are insufficient due to vapor corrosivity.

-

Hand Protection:

-

Respiratory: If fume hood is unavailable (Emergency only), use a full-face respirator with Amine/Organic Vapor (A/OV) cartridges.[1]

Operational Protocol: Safe Aliquoting & Transfer

Objective: Transfer liquid amine without air exposure or personnel contact.[1]

Preparation

-

Inert Environment: Purge the receiving flask with dry Nitrogen or Argon for 5 minutes.[1]

-

Equipment Check: Ensure all syringes and needles are oven-dried. Use Luer-lock syringes to prevent needle detachment under pressure.[1]

The "Positive Pressure" Technique[1]

-

Septum Integrity: Ensure the source bottle is sealed with a chemically resistant septum (PTFE-faced silicone).[1]

-

Pressure Equalization:

-

Withdrawal:

-

Slowly withdraw the plunger.[1] The positive pressure from the gas line will help push the liquid into the syringe, preventing vacuum formation and air ingress.

-

-

Transfer:

-

Inject the liquid into the receiving vessel through its septum.[1]

-

-

Quenching:

-

Immediately draw a small amount of dilute acid (e.g., 1M HCl) or acetone into the used syringe to neutralize residual amine before disposal.

-

Emergency Response & First Aid

Critical Warning: Do not use vinegar (acetic acid) to neutralize skin burns.[1] The heat of neutralization can worsen tissue damage.[1]

Exposure Response Workflow

Figure 2: Immediate response logic for amine exposure.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE Up: Don splash goggles, double nitrile gloves, and a lab coat.

-

Contain: Use chemically inert absorbents (vermiculite or sand).[1] Do not use paper towels (combustible).[1]

-

Neutralize: Once absorbed, treat the waste with a dilute acid solution (e.g., 5% citric acid) in a fume hood to convert the volatile amine to a non-volatile salt.

-

Disposal: Seal in a hazardous waste bag labeled "Corrosive/Basic Organic Debris."

Storage & Stability

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Container: Amber glass (protect from light) with a PTFE-lined cap.[1] Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.[1]

-

Shelf Life: Re-test purity (NMR/GC) every 6 months. Appearance of white solids indicates carbamate formation (degradation).[1]

References

-

PubChem. (2025).[1] 2-(4-Methylcyclohexyl)ethan-1-amine Compound Summary. National Library of Medicine.[1] Retrieved February 2, 2026, from [Link] (Used for structural analogue read-across data).[1]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Corrosive Liquids. United States Department of Labor.[1]

2-(4-Methoxycyclohexyl)ethanamine: A Technical Guide to Safe Handling and Hazard Management

Introduction

For the researcher, scientist, and drug development professional, the introduction of any new chemical entity into a workflow necessitates a comprehensive understanding of its hazard profile and handling requirements. 2-(4-Methoxycyclohexyl)ethanamine is a substituted cyclohexylamine derivative with potential applications in synthetic chemistry and pharmaceutical development. As with many amine compounds, it presents a significant hazard profile that demands rigorous adherence to safety protocols.

This guide provides an in-depth, technically-focused overview of the material safety data for this compound. Moving beyond a simple recitation of data sheet categories, this document synthesizes the available information to provide actionable insights and procedural guidance. The core principle underpinning this guide is that of a self-validating system of safety: by understanding the chemical nature of the hazards, the rationale for each procedural step becomes clear, fostering a proactive and robust safety culture in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a substance's chemical identity and physical properties is the first step in a comprehensive risk assessment. These data inform storage conditions, predict potential incompatibilities, and guide the selection of appropriate handling procedures.

Chemical Structure and Identifiers

The structure of this compound is characterized by a cyclohexane ring substituted with a methoxy group and an ethanamine side chain. This combination of a basic amine function and a cyclic aliphatic structure dictates its chemical reactivity and physical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties for this compound and related compounds. This data is essential for predicting its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 1052223-70-7 | [1] |

| Molecular Formula | C9H19NO | [1] |

| Molecular Weight | 157.26 g/mol | [1] |

| Appearance | Data not available; likely a liquid based on related compounds. | |

| Purity | 98% | [1] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a corrosive substance, a primary hazard that dictates the majority of the required safety precautions. The amine functional group is the principal driver of this corrosivity. Amines are basic and can readily react with acidic components of biological tissues, leading to chemical burns. Furthermore, as with many low molecular weight amines, this compound is likely to be harmful if absorbed through the skin or ingested.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound and its class of compounds are summarized below.

| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source |

| Skin Corrosion/Irritation, Category 1C | H314: Causes severe skin burns and eye damage. | Danger | Corrosive | [2] |

| Serious Eye Damage/Eye Irritation, Category 1 | H314: Causes severe skin burns and eye damage. | Danger | Corrosive | [2] |

Toxicological Summary

While specific toxicological studies on this compound are not widely available, data from structurally similar cyclohexylamine derivatives provide a strong basis for assessing its likely toxicological profile. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[3]

-

Skin Contact: Causes severe skin burns.[2] Harmful if it comes in contact with skin.[3] The corrosive nature of the amine will result in burning pain and severe skin damage.[3]

-

Eye Contact: Causes serious eye damage.[2] Symptoms can include stinging, tearing, redness, swelling, and blurred vision.[3] Permanent eye damage, including blindness, is a significant risk.[3]

-

Ingestion: Causes burns to the digestive tract.[3] It is harmful if swallowed.[3]

-

Inhalation: May cause irritation to the respiratory system, and prolonged inhalation may be harmful.[3]

No ingredients of this product are listed as carcinogens by IARC, NTP, or OSHA.[3]

Section 3: Safe Handling and Engineering Controls

The established hazards of this compound necessitate a multi-layered approach to safe handling, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The primary goal is to prevent any direct contact with the substance.

Engineering Controls

Engineering controls are the most effective means of minimizing exposure as they are designed to isolate the hazard from the researcher.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[4][5] This is crucial to prevent inhalation of any vapors or aerosols.

-

Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[6][7] Immediate access to these facilities is critical in the event of an exposure.

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the hazardous substance. The selection of appropriate PPE is critical and should not be compromised.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use. | To prevent skin contact and subsequent chemical burns. |

| Eye Protection | Chemical splash goggles and a face shield. | To protect the eyes and face from splashes of the corrosive material. |

| Lab Coat | A chemically-resistant lab coat, fully buttoned, with tight-fitting cuffs. | To protect skin and personal clothing from contamination. |

| Footwear | Closed-toe shoes. | To protect the feet from spills. |

Safe Handling Workflow

The following workflow is designed to minimize the risk of exposure during routine handling of this compound.

Caption: A generalized workflow for the safe handling of corrosive chemicals.

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures.

First Aid Measures

Immediate action is paramount in the case of any exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If respiratory symptoms occur, call a poison center or doctor.[2]

-

Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention.[2]

Spill Response Protocol

A spill of this compound should be treated as a serious incident.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

-

Neutralize: Cautiously neutralize the spill with a suitable agent for amines, if protocols and training are in place.

-

Collect: Using spark-proof tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

-

Report: Report the incident to the laboratory supervisor and the institutional safety office.

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Conditions

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] A designated corrosives cabinet is recommended.

-

Container: Keep the container tightly closed.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and sources of ignition.[3]

Disposal Considerations

-

Waste Stream: Dispose of this compound and any contaminated materials as hazardous corrosive waste.

-

Regulations: All disposal must be in accordance with local, regional, and national environmental regulations.[3] Do not allow the chemical to enter drains or waterways.[8]

Conclusion

This compound is a valuable research chemical that, like many amine compounds, possesses significant corrosive hazards. A thorough understanding of its chemical properties, potential toxicological effects, and the rationale behind prescribed safety protocols is essential for its safe use. By integrating the principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations, researchers can effectively mitigate the risks associated with this compound. The adoption of a proactive and informed safety culture is the cornerstone of responsible scientific practice.

References

- Vertex AI Search. (n.d.). Safety Data Sheet.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 2-(4-Methoxycyclohexyl)ethylamine (cis- and trans- mixture).

- Cayman Chemical. (2025, November 11). Safety Data Sheet: 2-Ethylhexyl 4-methoxycinnamate.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.

- RIFM. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Cyclohexylethylamine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethoxyethylamine.

- Greenbook.net. (n.d.). UCPA LLC MATERIAL SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, March 7). SAFETY DATA SHEET.

- CymitQuimica. (2026, January 14). SAFETY DATA SHEET: 2-(2-Methoxyethoxy)Ethanamine.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(4-Methoxyphenyl)ethylamine.

- Fluorochem. (n.d.). This compound.

- PubChem. (n.d.). 2-(4-Methylcyclohexyl)ethan-1-amine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (S)-(+)-1-Cyclohexylethylamine.

- Fisher Scientific. (2009, September 22). Cyclohexylamine - SAFETY DATA SHEET.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: High-Purity Isolation of 2-(4-Methoxycyclohexyl)ethanamine for Pharmaceutical and Research Applications

Abstract

This guide provides a comprehensive overview of robust methodologies for the purification of 2-(4-Methoxycyclohexyl)ethanamine, a critical building block in pharmaceutical synthesis and advanced chemical research. The purity of this intermediate is paramount, as contaminants can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This document details three primary purification strategies: fractional vacuum distillation, preparative flash column chromatography, and purification via salt formation and recrystallization. Each protocol is presented with a focus on the underlying chemical principles, step-by-step execution, and criteria for method selection, ensuring researchers and process chemists can achieve the desired purity for their specific application.

Introduction: The Critical Role of Purity

This compound is a bifunctional molecule featuring a primary amine and a methoxy-substituted cyclohexane ring. This structure makes it a valuable intermediate in the synthesis of complex molecules, including neurological agents and other therapeutic compounds. The presence of impurities, such as starting materials, reaction byproducts, or geometric isomers (cis/trans), can significantly impact the stereochemistry, efficacy, and safety profile of the final product. Therefore, achieving high purity (>98%) is not merely a matter of analytical neatness but a fundamental requirement for its use in drug development and other sensitive applications.

Physicochemical Properties & Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1052223-70-7 | [1] |

| Molecular Formula | C9H19NO | [1] |

| Molecular Weight | 157.26 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General chemical knowledge |

| Boiling Point | Estimated >200 °C at atm. pressure; susceptible to degradation at high temperatures | Inferred from similar structures[2][3] |

| Solubility | Soluble in various organic solvents; the amine group allows for solubility in acidic aqueous solutions | [4] |

| pKa (conjugate acid) | ~10-11 (estimated for primary amines) | General chemical knowledge |

Common Impurity Profile:

The impurity profile is largely dictated by the synthetic route. A common synthesis involves the reduction of a corresponding nitrile or oxime. Potential impurities may include:

-

Unreacted Starting Materials: e.g., (4-methoxycyclohexyl)acetonitrile.

-

Reduction Byproducts: Partially reduced intermediates or over-reduced species.

-

Geometric Isomers: A mixture of cis and trans isomers of the substituted cyclohexane ring. The ratio can depend heavily on the synthetic method.

-

Solvent Residues: Residual solvents from the reaction or initial workup.

The choice of purification method will depend on the nature of these impurities, the required scale, and the desired final purity.

Purification Strategies: A Multi-Method Approach

No single purification method is universally optimal. The selection process involves a trade-off between resolution, throughput, cost, and scale. The following decision workflow can guide the selection process.

Caption: Decision workflow for selecting a purification method.

Protocol 1: Fractional Vacuum Distillation

Principle: This method is ideal for large-scale purification of thermally stable liquids with different boiling points.[5][6] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.[3] Fractional distillation provides multiple theoretical plates, allowing for the separation of components with close boiling points, such as geometric isomers.[5]

Application: Best suited for purifying >10 g of material where the primary impurities are volatile and have boiling points that differ by at least 20-30 °C from the product under vacuum.

Experimental Protocol:

-

Glassware Preparation: Ensure all glassware is dry and free of cracks. Inspect joints to ensure they are well-ground.[7]

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus consisting of a round-bottom flask, a Vigreux or packed fractionating column (min. 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. A Claisen adapter is recommended to prevent bumping.[7]

-

Use a stir bar in the distillation flask for smooth boiling. Boiling chips are ineffective under vacuum. [7]

-

Lightly grease all joints with vacuum grease to ensure a tight seal.[7]

-

Connect the vacuum adapter to a vacuum trap and then to a vacuum pump (a water aspirator or a mechanical pump).

-

-

Distillation Procedure:

-

Charge the crude amine into the round-bottom flask (no more than two-thirds full).

-

Begin stirring and start the cooling water flow through the condenser.

-

Gradually apply the vacuum. Monitor for excessive bubbling or bumping.

-

Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

-

Slowly increase the temperature until the liquid begins to boil and vapor rises into the column.

-

Collect a low-boiling forerun fraction, which will contain residual solvents and more volatile impurities.

-

As the vapor temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask.

-

Collect the main fraction, maintaining a steady distillation rate. The temperature at the distillation head should remain constant.

-

Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and residue baking.

-

Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

-

Protocol 2: Preparative Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For amines, which are basic, interactions with the acidic silica gel stationary phase can cause significant tailing and poor separation.[8] This is mitigated by adding a basic modifier to the mobile phase or by using a specialized stationary phase.[8][9]

Application: Excellent for small to medium scale (<10 g) purification, offering high resolution for separating compounds with different polarities, including isomers.

Caption: Workflow for flash column chromatography purification.

Experimental Protocol:

-

Mobile Phase Selection (TLC Analysis):

-

Develop a suitable solvent system using Thin Layer Chromatography (TLC).

-

A common starting system for amines is Dichloromethane (DCM) / Methanol (MeOH).

-

To prevent tailing, add a small amount of a basic modifier like ammonium hydroxide (NH4OH) or triethylamine (TEA) to the mobile phase (e.g., 95:5:0.5 DCM/MeOH/NH4OH).[10]

-

Aim for a product Rf value of ~0.25-0.35.

-

-

Column Packing:

-

Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed uniformly, avoiding cracks.

-

-

Sample Loading:

-

Dissolve the crude amine in a minimal amount of the mobile phase or DCM.

-

Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Evaporate the solvent and carefully add the resulting powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary.

-

Apply positive pressure to maintain a steady flow rate.

-

Collect fractions of a consistent volume in test tubes or vials.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC.

-

Spot multiple fractions per plate alongside a reference spot of the starting material.

-

Identify the fractions containing the pure product.

-

-

Product Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Protocol 3: Purification via Salt Formation and Recrystallization

Principle: This classical chemical method exploits the basicity of the amine. The crude amine is reacted with an acid to form a salt, which is typically a crystalline solid.[11] Non-basic impurities remain in the solution. The salt is then purified by recrystallization. Finally, the purified salt is treated with a base to regenerate the pure, free amine.[12]

Application: Highly effective for removing neutral or acidic impurities, regardless of boiling point or polarity. It is also a scalable method.

Experimental Protocol:

-

Salt Formation:

-

Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Slowly add a solution of a suitable acid, such as hydrochloric acid (in ether or isopropanol) or tartaric acid, dropwise with stirring.[11] Trichloroacetic acid can also be used, as its salt can be thermally decarboxylated to yield the free amine directly.[13]

-

The amine salt will typically precipitate out of the solution. Continue adding acid until no further precipitation is observed.

-

-

Isolation of Crude Salt:

-

Collect the precipitated salt by vacuum filtration.

-

Wash the salt cake with a small amount of the cold solvent to remove residual impurities.

-

-

Recrystallization:

-

Select an appropriate solvent system for recrystallization (e.g., ethanol/ether, methanol, or water). The ideal solvent will dissolve the salt when hot but not when cold.

-

Dissolve the crude salt in the minimum amount of boiling solvent.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

-

Liberation of the Free Amine:

-

Dissolve the purified salt in water.

-

Cool the solution in an ice bath and slowly add a strong base (e.g., 2M NaOH or K2CO3 solution) with stirring until the solution is strongly basic (pH > 12).

-

The free amine will separate, often as an oil or solid.

-

Extract the free amine into an organic solvent (e.g., diethyl ether or DCM) several times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent by rotary evaporation to yield the pure amine.[12]

-

Purity Assessment & Quality Control

After purification, the purity of this compound must be rigorously verified. Standard analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any remaining volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify structural isomers or impurities.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially when using a chiral column to determine the ratio of enantiomers if applicable.

Conclusion

The purification of this compound is a critical step in its use as a high-value chemical intermediate. The choice between vacuum distillation, flash chromatography, and salt recrystallization depends on the scale of the reaction, the nature of the impurities, and the specific purity requirements of the downstream application. By carefully selecting and executing the appropriate protocol as detailed in this guide, researchers and drug development professionals can reliably obtain this compound with the high purity necessary for successful and reproducible outcomes.

References

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

-

MH Chem. (2022, August 10). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39235084, 2-(4-Methylcyclohexyl)ethan-1-amine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

ACS Publications. (2009). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

- Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

-

University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

-

Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2025, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Purification [chem.rochester.edu]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biotage.com [biotage.com]

- 9. biotage.com [biotage.com]

- 10. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 11. researchgate.net [researchgate.net]

- 12. Isolation (Recovery) [chem.ualberta.ca]

- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 2-(4-Methoxycyclohexyl)ethanamine

Introduction and Strategic Overview

2-(4-Methoxycyclohexyl)ethanamine is a substituted cycloalkylamine whose precise structural and purity profile is critical for its intended downstream applications, including synthesis and biological screening. The presence of a flexible cyclohexane ring introduces stereoisomeric complexity (cis and trans diastereomers), while the primary amine group presents unique analytical challenges, such as potential for peak tailing in chromatography and the lack of a strong native chromophore for UV-based detection.[1][2]

A comprehensive characterization, therefore, cannot rely on a single analytical technique. We advocate for an orthogonal approach, where multiple, disparate methods are employed to build a complete and reliable profile of the compound. This strategy ensures that limitations in one technique are compensated for by the strengths of another, providing a self-validating system of analysis.

The following workflow illustrates the logical relationship between different analytical goals and the techniques employed to achieve them.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Methoxycyclohexyl)ethanamine

Abstract & Scope

This technical guide provides a validated framework for the quantification and purity analysis of 2-(4-Methoxycyclohexyl)ethanamine , a critical aliphatic amine intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.

The Analytical Challenge:

-

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard UV detection (254 nm) impossible and low-UV (200-210 nm) detection prone to noise and solvent interference. -

Stereoisomerism: The 1,4-disubstitution on the cyclohexane ring creates cis and trans geometric isomers which possess distinct pharmacological profiles and must be chromatographically resolved.

-

Basic Moiety: The primary amine function (

) leads to severe peak tailing on traditional silica-based columns due to silanol interactions.

The Solution: We present two distinct protocols:

-

Protocol A (QC/Assay): Pre-column derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) to introduce a strong UV/Fluorescent chromophore and improve retention.[1]

-

Protocol B (R&D/Trace): Direct analysis using LC-MS/MS on a Charged Surface Hybrid (CSH) column under high-pH conditions.

Physicochemical Profile

| Property | Value / Description | Impact on Chromatography |

| Structure | Cyclohexane ring with 1-ethanamine and 4-methoxy groups.[2] | Hydrophobic core; requires organic modifier (ACN/MeOH).[2] |

| Molecular Weight | ~157.25 g/mol | Low mass; requires specific MS settings (low mass cutoff).[2] |

| Basicity ( | ~10.5 (Primary Amine) | Protonated ( |

| UV Absorbance | Negligible > 210 nm | Requires Derivatization or non-optical detection (CAD/MS).[2] |

| Isomerism | cis (axial/equatorial) & trans (diequatorial) | Requires high shape-selectivity stationary phase for resolution.[2] |

Protocol A: Pre-Column Derivatization (FMOC-Cl)

Best for: Quality Control (QC), Purity Assay, and labs relying on standard HPLC-UV/FLD instrumentation.

The Chemistry

The reaction utilizes 9-Fluorenylmethyl chloroformate (FMOC-Cl) under alkaline conditions to acylate the primary amine. This attaches the bulky, fluorescent fluorenyl group, serving two purposes:

-

Detection: Enables high-sensitivity UV (265 nm) or Fluorescence detection.

-

Separation: Increases hydrophobicity, retaining the analyte on C18 columns and enhancing cis/trans isomer resolution via steric interaction with the stationary phase.

Reagents & Preparation[1][3]

-

Borate Buffer (pH 8.5): Dissolve 3.8 g sodium borate decahydrate in 100 mL water. Adjust pH with HCl/NaOH.

-

FMOC-Cl Reagent: 5 mM in Acetonitrile (ACN). Prepare fresh daily.

-

Quenching Reagent: 10 mM Adamantanamine (ADAM) or Glycine in water (to remove excess FMOC).

Derivatization Workflow (Step-by-Step)

-

Mix: Combine 100 µL Sample (in water/ACN) + 100 µL Borate Buffer .

-

React: Add 200 µL FMOC-Cl Reagent . Vortex immediately.

-

Incubate: Let stand at ambient temperature (

) for 2 minutes . (Reaction is rapid). -

Quench: Add 50 µL ADAM/Glycine solution to react with excess FMOC-Cl (preventing a large interference peak).

-

Dilute: Add 550 µL Mobile Phase A to match initial gradient conditions.

-

Inject: Inject 10 µL into HPLC.

HPLC Conditions (FMOC-Derivative)

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), | High carbon load needed for isomer separation.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps derivative stable and improves peak shape.[2] |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic derivatives than MeOH.[2] |

| Gradient | 0-2 min: 40% B (Isocratic hold)2-15 min: 40% | Shallow gradient in the middle optimizes cis/trans resolution.[2] |

| Flow Rate | 1.0 mL/min | Standard backpressure.[2] |

| Detection | UV: 265 nm (Primary), 300 nm (Secondary)FLD: Ex 265 nm / Em 315 nm | 265 nm targets the fluorenyl group.[2] FLD offers 100x sensitivity. |

| Temperature | Constant temperature is critical for reproducible isomer ratios.[2] |

Workflow Visualization

Figure 1: Automated or manual pre-column derivatization workflow for primary amines.

Protocol B: Direct Analysis (LC-MS/MS)

Best for: Drug Metabolism & Pharmacokinetics (DMPK), Trace Impurity Analysis.

The Strategy: High pH Chromatography

Analyzing the free amine requires overcoming silanol interactions. While ion-pairing agents (TFA) suppress MS ionization, High pH mobile phases keep the amine deprotonated (neutral), increasing retention and improving peak shape on hybrid-silica columns.

LC-MS Conditions

| Parameter | Setting |

| Column | Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 ( |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 with |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 mins.[2] |

| Detection | ESI Positive Mode ( |

| MS Targets | Precursor: 158.15 |

Critical Focus: Separation of cis and trans Isomers[4][5]

The 1,4-substitution allows for two diastereomers. In the trans isomer, both the methoxy and ethanamine groups can adopt equatorial positions (lowest energy), resulting in a more planar, extended structure. The cis isomer forces one group axial.

-

Elution Order (Typical on C18):

-

Cis-isomer: Elutes earlier . (More compact/bent shape, slightly more polar surface area exposed).

-

Trans-isomer: Elutes later . (Planar shape allows better intercalation with C18 chains).

-

-

Optimization: If baseline resolution is not achieved with the standard gradient:

-

Lower Temperature: Reduce to

. Isomer selectivity often improves at lower temperatures. -

Change Ligand: Switch to a C30 column (high shape selectivity) or a Pentafluorophenyl (PFP) column (provides

-interaction with the derivatized FMOC group).

-

Figure 2: Mechanistic basis for the chromatographic resolution of geometric isomers.

References

-

Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. (General protocol for FMOC/OPA derivatization of non-chromophoric amines). Link

-

Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Application note on OPA/FMOC automation). Link

-

PubChem. 2-(4-Methylcyclohexyl)ethan-1-amine Compound Summary. (Structural analog data for physicochemical property estimation). Link[3]

-

Waters Corporation. Analysis of Amines using High pH Reversed-Phase Chromatography. (Methodology for direct analysis using XBridge columns). Link

-

ResearchGate. Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione. (Reference for cis/trans elution order principles in cyclic systems). Link

Disclaimer: This protocol is designed for research purposes. Validation (Linearity, LOD/LOQ, Accuracy) must be performed in the user's laboratory according to ICH Q2(R1) guidelines before use in regulated environments.

Sources

in vivo experimental design with 2-(4-Methoxycyclohexyl)ethanamine

Application Note: Preclinical In Vivo Characterization of 2-(4-Methoxycyclohexyl)ethanamine

Executive Summary & Chemical Profile

This application note details the experimental framework for the in vivo evaluation of This compound . Based on its chemical structure—a saturated lipophilic ring (cyclohexyl) coupled with a primary amine tail and a methoxy ether linkage—this compound classifies as a Cationic Amphiphilic Drug (CAD) at physiological pH.

Unlike its aromatic analogs (e.g., O-methyltyramine), the saturation of the cyclohexyl ring significantly alters its physicochemical properties, likely enhancing blood-brain barrier (BBB) permeability and metabolic stability while increasing the risk of lysosomotropism (lysosomal trapping). This guide prioritizes Pharmacokinetic (PK) profiling and Safety Pharmacology over specific efficacy models, establishing the baseline required for any therapeutic investigation.

Predicted Chemical Properties:

-

LogP: Estimated ~1.8 – 2.5 (Moderate Lipophilicity).

-

pKa: Estimated ~10.5 (Primary Amine).

-

Physiological State: Protonated (>99%) at pH 7.4.

Formulation Strategy for Parenteral Delivery

In vivo reproducibility relies heavily on formulation stability. The free base of this compound is likely a volatile or oily liquid/low-melting solid with poor aqueous solubility.

Protocol A: Preparation of the Hydrochloride Salt Solution

Objective: Convert the lipophilic free base into a water-soluble salt for Intravenous (IV) or Intraperitoneal (IP) injection.

Materials:

-

This compound (Free Base)

-

0.1 M Hydrochloric Acid (HCl)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.22 µm PES Syringe Filter

Procedure:

-

Stoichiometric Calculation: Calculate the molar equivalent of HCl required. (1 mole amine : 1 mole HCl).

-

Dissolution: Dissolve the specific mass of the compound in a minimal volume of ethanol (if required) or add dropwise 0.1 M HCl while vortexing until the pH reaches ~5.0–6.0.

-

Buffering: Slowly add PBS to reach the final target concentration (e.g., 1 mg/mL or 10 mg/mL).

-

Critical Check: Ensure final pH is between 6.5 and 7.4 to prevent injection site irritation.

-

-

Sterilization: Pass the solution through a 0.22 µm PES filter.

-

Stability Check: Inspect for precipitation after 1 hour at room temperature.

Experimental Design: Single Ascending Dose (SAD) & PK Profiling

Rationale: Before efficacy testing, the Maximum Tolerated Dose (MTD) and half-life (

Workflow Diagram: PK/Tox Study Design

Caption: Workflow for Single Ascending Dose (SAD) and Pharmacokinetic profiling.

Protocol B: In Vivo Pharmacokinetics (Mouse)

Subjects: Male C57BL/6 mice (n=3 per timepoint/dose).

Route: Intravenous (Tail Vein) vs. Oral (Gavage) to determine bioavailability (

Step-by-Step Methodology:

-

Dose Selection: Based on in silico toxicity prediction, start low. Suggested cohorts: 1 mg/kg, 3 mg/kg, 10 mg/kg.

-

Administration: Administer formulation at 5 mL/kg volume.

-

Microsampling:

-

Collect 20 µL whole blood via tail nick at

min, -

Deposit into K2-EDTA tubes.

-

-

Plasma Separation: Centrifuge at 2000 x g for 10 min at 4°C.

-

Bioanalysis: Protein precipitation using Acetonitrile (with Internal Standard) followed by LC-MS/MS detection.

Self-Validating Check:

-

If

at 5 min is lower than 15 min for IP/PO dosing: Absorption is rate-limiting. -

If CNS signs (tremors/sedation) occur: Immediate termination and brain tissue collection to verify BBB penetration.

Safety Pharmacology: The Phospholipidosis Risk

Expert Insight: As a putative CAD, this compound carries a risk of inducing Phospholipidosis (accumulation of phospholipids in lysosomes) and hERG channel inhibition (QT prolongation). This is a common failure mode for cyclohexyl-amine drugs.

Protocol C: 7-Day Repeat Dose Toxicity & Tissue Distribution

Objective: Assess tissue accumulation (Brain/Lung) and signs of lysosomal storage disease.

Procedure:

-

Dosing: Daily IP injection of the MTD (determined in Exp 3) for 7 days.

-

Observation: Monitor body weight and cage-side behavior daily.

-

Necropsy (Day 8):

-

Perfuse with saline to remove blood from organs.

-

Harvest Brain (Target), Lung (Accumulation site for amines), and Liver (Metabolism).

-

-

Histology: Fix tissues in 10% formalin. Stain with H&E (general structure) and Toluidine Blue (specifically detects phospholipid inclusion bodies).

Mechanistic Pathway: Cationic Amphiphilic Drug (CAD) Trapping

Caption: Mechanism of Ion Trapping leading to Phospholipidosis in Lysosomes.

Data Presentation & Analysis

Quantitative data should be summarized to facilitate Go/No-Go decisions.

Table 1: Key Pharmacokinetic Parameters (Template)

| Parameter | Definition | Unit | Value (Mean ± SD) | Interpretation |

| Peak Plasma Concentration | ng/mL | [Data] | Efficacy potential | |

| Time to Peak | h | [Data] | Absorption rate | |

| Total Exposure | ng*h/mL | [Data] | Bioavailability | |

| Vol. of Distribution | L/kg | [Data] | High > 1 L/kg implies tissue binding | |

| Brain-to-Plasma Ratio | - | [Data] | > 1.0 indicates active CNS uptake |

References

-

FDA Center for Drug Evaluation and Research. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. [Link]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science. (Referenced for Salt Selection and Solubility protocols).

-

Halliwell, W. H. (1997). Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology, 25(1), 53-60. [Link]

-

Kamei, N., et al. (2017). Utility of Ion-Pairing with Lipophilic Counterions for Improving the Skin Permeability of Drugs. Pharmaceutics. (Referenced for lipophilic amine handling). [Link]

Technical Application Note: 2-(4-Methoxycyclohexyl)ethanamine in Medicinal Chemistry

[1]

Abstract & Strategic Rationale

2-(4-Methoxycyclohexyl)ethanamine is a high-value aliphatic building block used to modulate physicochemical properties in drug candidates.[1] Unlike its aromatic analog (4-methoxyphenethylamine), this saturated bicycle offers three distinct advantages in Lead Optimization:

-

Fsp³ Enrichment: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (off-target toxicity).[1]

-

Metabolic Stability: The methoxy ether is metabolically robust compared to hydroxyl groups, while the cyclohexane ring blocks the rapid oxidation often seen with phenyl rings (e.g., para-hydroxylation).

-

Conformational Control: The 1,4-disubstitution pattern allows for precise geometric control.[1] The trans-isomer acts as a rigid linear spacer (approx. 6–7 Å), while the cis-isomer introduces a defined "kink," allowing access to distinct sub-pockets in GPCRs and kinases.

Structural Dynamics & Isomerism

Understanding the stereochemistry of this building block is critical for Structure-Activity Relationship (SAR) studies.[1]

The Conformational Landscape

The 1,4-disubstituted cyclohexane system exists in two diastereomeric forms.

| Isomer | Conformation (Dominant) | Geometry | Vector Angle | Application |

| Trans | Diequatorial (e,e) | Linear | ~180° | Extending into deep hydrophobic pockets; replacing phenyl linkers.[1] |

| Cis | Axial-Equatorial (a,e) | Bent | ~60-120° | Inducing turns; accessing solvent-exposed regions or side pockets.[1] |

Note: Commercial sources often supply this reagent as a mixture of isomers or as the trans-isomer (thermodynamically favored).[1] It is recommended to separate isomers after coupling if the starting material is a mixture, as the resulting amides/amines are often easier to separate by chiral SFC or reverse-phase HPLC than the highly polar primary amine.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (General Linker Synthesis)

Objective: To couple this compound with a carboxylic acid core (R-COOH) to form an amide linkage.[1]

Mechanism: HATU-mediated activation prevents racemization (if R-COOH is chiral) and ensures high yields despite the steric bulk of the cyclohexane ring.

Reagents:

-

Amine: this compound (1.2 equiv)[1]

-

Acid: Scaffold Carboxylic Acid (1.0 equiv)[1]

-

Coupling Agent: HATU (1.5 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMAc.[1]

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

-

Reagent Addition: Add HATU (1.5 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).

-

Coupling: Add this compound (1.2 equiv) dropwise (dissolved in minimal DMF if solid).

-

Incubation: Seal the reaction under N₂ and stir at RT for 2–4 hours.

-

QC Check: Monitor by LCMS. The activated ester intermediate should disappear.

-

-

Work-up:

-

Purification: Flash chromatography (DCM:MeOH gradient).

Troubleshooting:

-

Low Yield? If the carboxylic acid is sterically hindered, switch HATU for COMU or use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To install the methoxycyclohexyl-ethyl tail onto a ketone/aldehyde core.[1]

Reagents:

-